butyl 4-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate
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Overview
Description
Butyl 4-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo-thiazine moiety and a benzoate ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo-thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo-thiazine ring.
Introduction of the ethyl group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Oxidation: The dibenzo-thiazine core is oxidized to introduce the dioxido groups, typically using oxidizing agents such as hydrogen peroxide or peracids.
Acetylation: The acetyl group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Formation of the benzoate ester: The final step involves the esterification of the benzoic acid derivative with butanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester and dibenzo-thiazine moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Butyl 4-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 4-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate: Similar structure but with a fluoro group instead of an ethyl group.
Methyl 4-{[(9-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Butyl 4-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the butyl ester group, in particular, may influence its solubility and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
932890-95-4 |
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Molecular Formula |
C27H28N2O5S |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
butyl 4-[[2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C27H28N2O5S/c1-3-5-16-34-27(31)20-11-13-21(14-12-20)28-26(30)18-29-24-15-10-19(4-2)17-23(24)22-8-6-7-9-25(22)35(29,32)33/h6-15,17H,3-5,16,18H2,1-2H3,(H,28,30) |
InChI Key |
WBIBWVUSPMVRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)CC)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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